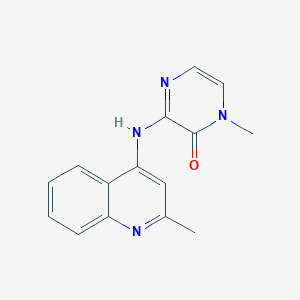
(2E)-2-(硝基亚甲基)-1-(3-苯丙基)-1,3-二氮杂环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is a complex chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a diazinane ring substituted with a nitromethylidene group at the second position and a phenylpropyl group at the first position. This compound’s distinctive configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
科学研究应用
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes investigations into its use as an antimicrobial or anticancer agent.
Industry: It is explored for its potential as a catalyst in industrial chemical processes and as a component in the manufacture of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-phenylpropyl)-1,3-diazinane with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the nitromethylidene group.
Industrial Production Methods
In an industrial setting, the production of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.
化学反应分析
Types of Reactions
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane undergoes various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylidene group can yield amines or other reduced derivatives.
Substitution: The diazinane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitromethylidene group can produce nitro derivatives, while reduction can yield amines. Substitution reactions can result in a variety of functionalized diazinane derivatives.
作用机制
The mechanism by which (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethylidene group can participate in electron transfer reactions, while the diazinane ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazepane: Similar structure but with a seven-membered ring.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-oxazolidine: Contains an oxygen atom in the ring instead of nitrogen.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-thiazolidine: Contains a sulfur atom in the ring instead of nitrogen.
Uniqueness
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is unique due to its specific combination of a nitromethylidene group and a phenylpropyl-substituted diazinane ring
属性
IUPAC Name |
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-17(19)12-14-15-9-5-11-16(14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLBHLWLFZDFP-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
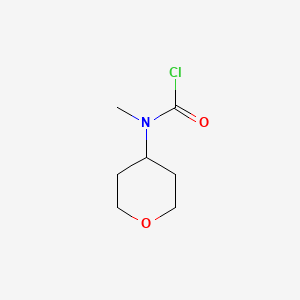
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
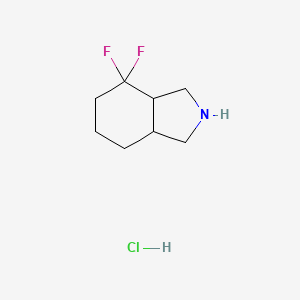
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
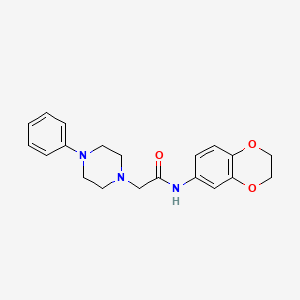
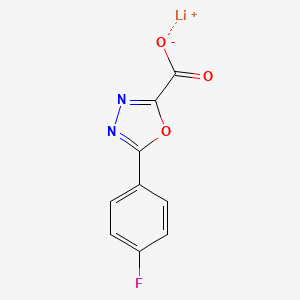
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
